molecular formula C13H18S B7989110 1-Allylsulfanyl-4-n-butylbenzene

1-Allylsulfanyl-4-n-butylbenzene

Cat. No.: B7989110
M. Wt: 206.35 g/mol
InChI Key: XEIVWURTUJKUCC-UHFFFAOYSA-N
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Description

1-Allylsulfanyl-4-n-butylbenzene is a useful research compound. Its molecular formula is C13H18S and its molecular weight is 206.35 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-4-prop-2-enylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18S/c1-3-5-6-12-7-9-13(10-8-12)14-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIVWURTUJKUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

From Aryl Halides

A common precursor in cross-coupling chemistry is an aryl halide, such as 4-bromo-n-butylbenzene or 4-iodo-n-butylbenzene. These can be converted to the target sulfide (B99878) through several methods:

Palladium-Catalyzed Thiation : Classic methods reported by Migita involve the palladium-catalyzed reaction of aryl halides with thiols. nih.gov More modern Buchwald-Hartwig type protocols offer highly efficient and functional group tolerant syntheses of aryl sulfides from aryl chlorides and bromides. nih.gov

Nickel-Catalyzed Thiation : Nickel complexes can also catalyze the coupling of aryl halides with thiols to form aryl sulfides, sometimes at very low catalyst loadings. nih.gov

Metal-Free Approaches : Photo-induced, metal-free C-S cross-coupling reactions between aryl iodides and disulfides have been developed, offering a milder and more environmentally friendly route. frontiersin.org

From Arylboronic Acids

Arylboronic acids are versatile intermediates in organic synthesis. 4-n-Butylphenylboronic acid can be used to form the C-S bond.

Copper-Mediated Coupling : While less common for C-S bond formation than palladium catalysis, copper catalysts can be effective.

Palladium-Catalyzed Chlorosulfonylation : A palladium-catalyzed process can convert arylboronic acids into arylsulfonyl chlorides. nih.gov The resulting 4-n-butylbenzenesulfonyl chloride can then be reduced to the corresponding thiol as described previously. chemicalbook.comnih.gov

From Other Aryl Derivatives

Detailed Catalytic Cycles in Transition Metal-Mediated Syntheses

Transition metal catalysis provides the most efficient and versatile methods for forming the carbon-sulfur (C-S) bond in this compound, typically by coupling an aryl halide (like 4-n-butylbromobenzene) with allyl thiol or a derivative.

Palladium-catalyzed cross-coupling is a cornerstone for C-S bond formation. The widely accepted mechanism proceeds through a catalytic cycle involving a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov The cycle is typically initiated by a Pd(0) species, which can be generated in situ from a palladium precatalyst. libretexts.org

The catalytic cycle commences with the oxidative addition of an aryl halide, such as 4-n-butylbromobenzene, to a low-valent palladium(0) complex. nih.gov This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.orgresearchgate.net The oxidation state of palladium increases from 0 to +2 during this process. libretexts.org

Following oxidative addition, transmetalation occurs. In this step, a thiolate, generated from allyl thiol and a base, coordinates to the palladium(II) center, replacing the halide. This forms a palladium(II) aryl thiolate complex. researchgate.netmdpi.com The efficiency of this step can be influenced by the nature of the ligands on the palladium complex. nih.gov

Table 1: Key Stages in Palladium-Based Synthesis

Mechanistic StepDescriptionChange in Pd Oxidation StateKey Intermediates
Oxidative Addition The Pd(0) catalyst inserts into the aryl halide (e.g., 4-n-butylbromobenzene) bond. nih.gov0 → +2Aryl-Pd(II)-Halide complex. researchgate.net
Transmetalation The allyl thiolate replaces the halide on the Pd(II) center. mdpi.comNo ChangeAryl-Pd(II)-Thiolate complex.
Reductive Elimination The C-S bond forms, releasing the final product and regenerating the Pd(0) catalyst. libretexts.org+2 → 0Pd(0) complex.

Nickel catalysts offer a cost-effective alternative to palladium for C-S bond formation. organic-chemistry.org The mechanistic pathways for nickel catalysis can be more varied and complex, often involving different oxidation states such as Ni(0), Ni(I), Ni(II), and Ni(III). mdpi.comrsc.orgacs.org

One proposed mechanism involves an initial reduction of a Ni(II) precatalyst to an active Ni(0) species. mdpi.com This Ni(0) can then undergo oxidative addition with the aryl halide. However, another pathway suggests the possibility of oxidative insertion into a disulfide (formed from the thiol), followed by reduction and subsequent reaction with the aryl halide to form a Ni(III) complex, which then undergoes reductive elimination. mdpi.com

More recent studies suggest that many nickel-catalyzed cross-coupling reactions proceed via a Ni(I)/Ni(III) catalytic cycle. acs.org In this scenario, a Ni(I) intermediate, generated in situ, undergoes oxidative addition with the aryl halide to form a Ni(III)-Aryl intermediate. acs.org Ligand exchange with the thiolate, followed by reductive elimination, forms the C-S bond and regenerates a Ni(I) species. acs.org The existence of various nickel oxidation states and the potential for different pathways make identifying specific intermediates challenging, though organometallic intermediates have been isolated and studied in some systems to provide mechanistic insight. rsc.org In some cases, mechanistic studies have revealed the formation of disulfide intermediates during the reaction. rsc.org

Table 2: Proposed Nickel-Based Catalytic Cycles

Proposed CycleKey Oxidation StatesDescriptionIdentified Intermediates
Ni(0)/Ni(II) Ni(0), Ni(II)A traditional cycle analogous to palladium, involving oxidative addition and reductive elimination.Ni(0) and Ni(II) complexes.
Multi-State Cycle Ni(0), Ni(I), Ni(III)A complex pathway where Ni(0) can react with either the aryl halide or a disulfide, proceeding through Ni(I) and Ni(III) species before reductive elimination. mdpi.comDisulfide substances, Ni(I) species. rsc.org
Ni(I)/Ni(III) Cycle Ni(I), Ni(III)A Ni(I) species initiates the cycle by oxidative addition with the aryl halide to form a Ni(III) complex, which then reductively eliminates the product. acs.orgNi(I) and Ni(III)-Aryl complexes. acs.org

Ruthenium catalysts are particularly effective for the allylation of thiols using allyl alcohols as substrates, a greener alternative to allyl halides. nih.gov These reactions can be extremely fast, often reaching completion in minutes at room temperature. nih.gov

The mechanism of Ru-catalyzed allylation is distinct from the Pd/Ni cross-coupling pathways. It is thought to involve the formation of a ruthenium-π-allyl intermediate. The stereochemical outcome of these reactions is a key area of investigation. For instance, when using substituted allyl alcohols, the ratio of branched to linear isomers of the resulting allylic sulfide can change over time, which indicates that the catalyst is capable of isomerizing the product after its formation. nih.gov

A concept relevant to stereochemical outcomes in substitution reactions is the "double-inversion" mechanism. youtube.com This occurs in a two-step sequence where each step proceeds with an inversion of stereochemistry (like an S_N2 reaction). The net result of two sequential inversions is a retention of the original configuration. youtube.com In the context of a Ru-catalyzed allylation at a chiral allylic center, if the formation of the Ru-π-allyl intermediate occurs with inversion, and the subsequent nucleophilic attack by the thiol also proceeds with inversion, the final product would exhibit retention of stereochemistry relative to the starting material. This double-inversion pathway ensures high stereochemical fidelity in certain catalytic allylic substitutions.

Cobalt catalysis has emerged as an efficient and economical method for coupling aryl halides with thiols. nih.govresearchgate.netcapes.gov.br The reactions proceed under mild conditions and can be achieved with low catalyst loadings. organic-chemistry.org The prevailing mechanism is believed to operate through a Co(I)/Co(III) catalytic cycle. nih.gov

The cycle is initiated by the reduction of a Co(II) salt (e.g., CoI₂(dppe)) by a reducing agent like zinc powder to generate the active Co(I) species. organic-chemistry.orgnih.gov This Co(I) complex then coordinates with the thiolate anion. organic-chemistry.org The resulting cobalt-thiolate complex undergoes oxidative addition with the aryl halide (e.g., 4-n-butylbromobenzene), forming a Co(III) intermediate. nih.gov The final step is reductive elimination of the aryl sulfide product, which regenerates the Co(I) catalyst, allowing the cycle to continue. organic-chemistry.orgnih.gov

Table 3: Cobalt-Catalyzed C-S Bond Formation Cycle

Mechanistic StepDescriptionChange in Co Oxidation StateKey Species
Catalyst Activation A Co(II) precatalyst is reduced to the active Co(I) species by a reductant (e.g., Zn). organic-chemistry.org+2 → +1Co(I) complex.
Thiolate Coordination The allyl thiolate coordinates to the Co(I) center. organic-chemistry.orgNo ChangeCo(I)-thiolate complex.
Oxidative Addition The aryl halide adds to the cobalt complex. nih.gov+1 → +3Aryl-Co(III)-thiolate complex.
Reductive Elimination The C-S bond is formed, releasing the product and regenerating the Co(I) catalyst. nih.gov+3 → +1Co(I) complex.

Radical Pathways in Allylic Functionalization

Beyond transition metal catalysis, radical reactions provide an alternative avenue for C-S bond formation and functionalization, particularly at allylic positions. These pathways involve highly reactive radical intermediates.

A classic pathway for the radical functionalization of allylic C-H bonds involves two key steps: Hydrogen Atom Abstraction (HAA) and X-Atom Abstraction (XAA). nih.gov This process is central to reactions like the Wohl-Ziegler bromination. nih.gov

The sequence begins when a radical initiator (R·) abstracts a hydrogen atom from the allylic position of a substrate. nih.gov Thiyl radicals, which can be generated from thiols, are particularly effective at HAA, especially from electron-rich C-H bonds like those at allylic or benzylic positions. nih.govacs.org This HAA step generates a resonance-stabilized allylic radical. nih.gov

Following the formation of the allylic radical, the second step, X-Atom Abstraction (XAA), occurs. The allylic radical abstracts an atom or group 'X' from a donor molecule (Y-X) to form the final functionalized product and a new radical (Y·) that can propagate the chain reaction. nih.gov The longstanding challenge in this type of chemistry is controlling the regioselectivity of both the HAA and XAA steps, as delocalized allylic radicals can react at different positions. nih.gov

In the context of this compound, a thiyl radical (RS·) could abstract an allylic hydrogen from an alkene, and the resulting allylic radical could then react further. Conversely, a radical could abstract an allylic hydrogen from this compound itself, initiating subsequent functionalization reactions at the allylic position. The rates of HAA from thiols by carbon-centered radicals are typically very high. libretexts.org

Table 4: General Mechanism of Radical Allylic Functionalization

StepProcessDescriptionExample
Initiation Radical GenerationA radical initiator is formed, often by thermal or photochemical means.Homolytic cleavage of AIBN or a disulfide. princeton.edu
Propagation 1 Hydrogen Atom Abstraction (HAA)The initiator radical abstracts an allylic hydrogen atom, creating a resonance-stabilized allylic radical. nih.govRS· + H-C-C=C → R-SH + ·C-C=C ↔ C=C-C·
Propagation 2 X-Atom Abstraction (XAA)The allylic radical abstracts an atom 'X' from a donor molecule to form the product and propagate the chain. nih.gov·C-C=C + Br-NBS → Br-C-C=C + ·NBS

Metalloradical Catalysis in Allylic Carbon-Hydrogen Bond Functionalization

The functionalization of allylic C-H bonds represents a significant area of research in synthetic organic chemistry, enabling the direct conversion of readily available hydrocarbons into more complex and valuable molecules. Within this field, metalloradical catalysis has emerged as a powerful strategy. This approach utilizes metal-based catalysts that can engage in radical-mediated processes, offering unique reactivity and selectivity.

In the context of this compound, the allylic C-H bonds are those on the methylene (B1212753) group adjacent to the sulfur atom and the double bond (-S-CH₂-CH=CH₂). These bonds are susceptible to abstraction by a metalloradical species, initiating a catalytic cycle. The general mechanism involves the generation of a highly reactive metalloradical complex, which then homolytically cleaves an allylic C-H bond of the substrate. This step forms an allyl radical intermediate and a metal-hydride species. The allyl radical can then be trapped by a suitable reagent to form the desired functionalized product, and the catalyst is regenerated to continue the cycle.

The regioselectivity of this process is a critical aspect. For this compound, C-H functionalization could potentially occur at either the C1 or C3 position of the allyl group. The distribution of products would be influenced by the relative stability of the resulting allyl radical isomers. Furthermore, the nature of the metal catalyst and the ligands coordinated to it play a crucial role in controlling the efficiency and selectivity of the reaction. While specific studies on the metalloradical-catalyzed allylic functionalization of this compound are not extensively documented in publicly available literature, the principles of this methodology suggest it as a viable route for the selective modification of the allyl group in this molecule.

Electrophilic Aromatic Substitution on Alkyl Aryl Sulfide Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic rings. uomustansiriyah.edu.iq The reactivity and regioselectivity of EAS reactions are profoundly influenced by the substituents already present on the benzene (B151609) ring. vanderbilt.edu In the case of this compound, the benzene ring is disubstituted with an n-butyl group and an allylsulfanyl group. The interplay of the electronic and steric effects of these two substituents governs the outcome of electrophilic attack on the aromatic ring.

Regioselectivity and Directing Effects of Alkyl and Sulfide Substituents on the Benzene Ring

Both the n-butyl group and the allylsulfanyl group are classified as ortho-, para-directing substituents. youtube.com This means they activate the positions ortho and para to themselves towards electrophilic attack, making these sites more nucleophilic than the meta positions. libretexts.org

The n-butyl group is an alkyl group, which is weakly activating and ortho-, para-directing due to its electron-donating inductive effect (+I effect). youtube.com The sp³-hybridized carbon atoms of the n-butyl group push electron density into the sp²-hybridized carbon atoms of the benzene ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. lumenlearning.com

The allylsulfanyl group (-S-CH₂CH=CH₂) is also an ortho-, para-director. The sulfur atom possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R or +M effect). This resonance donation of electrons strongly activates the ortho and para positions. youtube.com Although sulfur is more electronegative than carbon, and thus exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is generally dominant in directing the regioselectivity of electrophilic aromatic substitution. lumenlearning.com

In this compound, the n-butyl group is at position 4 relative to the allylsulfanyl group. The directing effects of these two groups are therefore cooperative. The positions ortho to the allylsulfanyl group are also meta to the n-butyl group, and the positions ortho to the n-butyl group are also meta to the allylsulfanyl group. The key consideration is the activation of the positions available for substitution. The two vacant positions on the ring are ortho to the allylsulfanyl group and meta to the n-butyl group. The other two vacant positions are ortho to the n-butyl group and meta to the allylsulfanyl group. Since both groups direct ortho and para, and the para position to each is already occupied by the other substituent, electrophilic attack will be directed to the positions ortho to the activating groups. The allylsulfanyl group is a stronger activating group than the n-butyl group due to its ability to donate a lone pair of electrons via resonance. Therefore, the positions ortho to the allylsulfanyl group are expected to be the most reactive sites for electrophilic aromatic substitution.

Table 1: Directing Effects of Substituents in this compound

SubstituentPosition on RingElectronic EffectDirecting Influence
n-Butyl4+I (Inductive)Ortho, Para
Allylsulfanyl1+R > -I (Resonance > Inductive)Ortho, Para

Steric and Electronic Influences of the n-Butyl and Allylsulfanyl Groups on Aromatic Reactivity

However, the rate and regioselectivity of the reaction are also subject to steric hindrance. numberanalytics.comnumberanalytics.com The n-butyl group, being a linear alkyl chain, exerts a moderate steric effect. The allylsulfanyl group also contributes to steric bulk around its point of attachment. While the electronic effects strongly favor substitution at the positions ortho to the allylsulfanyl group, the steric hindrance from the allylsulfanyl group itself might slightly disfavor attack at these positions compared to a less bulky activating group. libretexts.orgyoutube.com

In cases where multiple positions are activated, the final product distribution will be a result of the balance between electronic activation and steric hindrance. For many electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the less sterically hindered of the activated positions. ucalgary.ca Given the structure of this compound, the two available positions ortho to the strongly activating allylsulfanyl group are electronically the most favored. The steric bulk of the allylsulfanyl and n-butyl groups would need to be considered in predicting the precise ratio of the two possible ortho-substituted isomers. For very bulky electrophiles, substitution might be directed to the less hindered positions, which are ortho to the n-butyl group, despite being electronically less activated than the positions ortho to the allylsulfanyl group. libretexts.org

Table 2: Predicted Reactivity for Electrophilic Aromatic Substitution on this compound

Position of Electrophilic AttackActivating/Deactivating InfluenceSteric HindrancePredicted Reactivity
Ortho to Allylsulfanyl (and Meta to n-Butyl)Strongly Activated (Electronic)ModerateHigh
Ortho to n-Butyl (and Meta to Allylsulfanyl)Weakly Activated (Electronic)ModerateModerate

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural clues based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula (C₁₃H₁₈S). Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov Analyzing these fragments helps to piece together the molecular structure.

The expected fragmentation pathways for 1-Allylsulfanyl-4-n-butylbenzene would include:

Benzylic cleavage: The most prominent fragmentation for alkylbenzenes is the cleavage of the C-C bond beta to the aromatic ring. For the n-butyl group, this would result in the loss of a propyl radical (•C₃H₇) to form a highly stable tropylium-like ion at m/z 91. nist.gov

Loss of the allyl group: Cleavage of the sulfur-carbon bond can lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment ion corresponding to [C₁₀H₁₃S]⁺.

McLafferty rearrangement: If applicable to the butyl chain, this could lead to the loss of propene (C₃H₆) and formation of a radical cation at m/z 152.

Cleavage alpha to sulfur: Loss of the entire butylphenyl group as a radical would generate an ion corresponding to the allylthio group [C₃H₅S]⁺.

Table 2: Predicted HRMS/MS Fragmentation of this compound

m/z (Calculated)Proposed Fragment FormulaProposed Structure / Loss
206.1180[C₁₃H₁₈S]⁺Molecular Ion [M]⁺
165.0918[C₁₀H₁₃S]⁺[M - C₃H₅]⁺ (Loss of allyl radical)
152.0840[C₉H₁₂S]⁺˙[M - C₄H₆]⁺˙ (Possible rearrangement and loss of butene)
91.0548[C₇H₇]⁺[M - C₆H₁₁S]⁺ (Benzylic cleavage, loss of propyl radical from butyl group)
73.0112[C₃H₅S]⁺[M - C₁₀H₁₃]⁺ (Loss of butylphenyl radical)

Compound Names

Identification of Characteristic Neutral Fragments Indicative of Sulfur Bonding Environments

Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating molecular structures by analyzing their fragmentation patterns upon electron impact. The fragmentation of organosulfur compounds like this compound is characterized by specific bond cleavages that provide strong evidence for the sulfur atom's bonding environment. The primary fragmentation pathway for sulfides is α-cleavage, which involves the breaking of a bond adjacent to the sulfur atom. miamioh.edu

In the mass spectrum of this compound, the molecular ion (M⁺) peak may be observed, though it can be weak in some aliphatic sulfides. miamioh.edu The most informative peaks often arise from the loss of neutral fragments from this molecular ion. msu.edu The loss of small, stable neutral molecules is a key diagnostic feature. miamioh.edu For this compound, the key neutral losses indicative of its structure would involve the cleavage of the allyl-sulfur and butyl-benzene bonds. Analysis of these neutral losses helps confirm the presence and connectivity of the substituent groups. nih.govuab.edu

Table 1: Predicted Characteristic Neutral Losses for this compound in EI-MS

Lost Neutral FragmentChemical FormulaMass (Da)Origin of Fragmentation
Allyl radicalC₃H₅•41α-cleavage at the allyl-sulfur bond
Butyl radicalC₄H₉•57Cleavage at the butyl-phenyl bond
PropeneC₃H₆42Rearrangement followed by elimination
ButeneC₄H₈56Rearrangement involving the n-butyl group

Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Gas-Phase Analysis

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a state-of-the-art analytical technique used for the real-time monitoring of volatile organic compounds (VOCs) in the gas phase. wikipedia.orgtofwerk.com The method utilizes soft chemical ionization, typically with hydronium ions (H₃O⁺), to ionize target molecules. wikipedia.org For a reaction to occur, the target molecule must have a proton affinity greater than that of water, a condition met by a vast number of VOCs, including organosulfur compounds. tofwerk.com

This technique offers high sensitivity, often reaching detection limits in the parts-per-trillion by volume (pptv) range, with a response time of about 100 milliseconds. wikipedia.org When analyzing this compound in the gas phase, PTR-MS would primarily detect the protonated molecule, [M+H]⁺. The soft ionization process minimizes fragmentation, which simplifies the resulting mass spectrum compared to EI-MS. copernicus.org However, some fragmentation can still occur with more complex organosulfur compounds, which can complicate identification in complex mixtures. copernicus.org The implementation of high-resolution Time-of-Flight (ToF) mass analyzers with PTR-MS allows for the distinction of isobaric species, significantly enhancing specificity. nih.gov

Table 2: Expected Ions for this compound in PTR-MS Analysis

Ionm/z (Da)Description
[C₁₃H₁₈S + H]⁺207Protonated parent molecule
Fragment IonsVariesMinor peaks resulting from the loss of allyl or butyl groups

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display a series of characteristic absorption bands confirming the presence of the aromatic ring, the allyl group, and the alkyl chain. spectroscopyonline.com

Aromatic compounds exhibit a weak C-H stretching absorption around 3030 cm⁻¹ and a series of medium-intensity absorptions between 1450 and 1600 cm⁻¹ due to C=C stretching vibrations within the ring. libretexts.orgopenstax.org The substitution pattern on the benzene (B151609) ring is revealed by strong C-H out-of-plane bending bands in the 690 to 900 cm⁻¹ region. openstax.org Specifically, a para-disubstituted ring, as in this compound, shows a characteristic strong absorption between 810 and 840 cm⁻¹. spectroscopyonline.com The allyl group is identified by its C=C stretching vibration near 1650 cm⁻¹ and its =C-H bending vibrations. libretexts.org The n-butyl group, along with the methylene (B1212753) groups of the allyl moiety, will produce strong C-H stretching absorptions in the 2850 to 2960 cm⁻¹ range. pressbooks.pub

Table 3: Key Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H Stretch~3030
Alkyl (Butyl, Allyl)C-H Stretch2850 - 2960
Allyl GroupC=C Stretch~1650
Aromatic RingC=C Ring Stretch1450 - 1600
para-Disubstituted RingC-H Out-of-Plane Bend810 - 840
Allyl Group=C-H Out-of-Plane Bend910 - 990

X-ray Crystallography for Solid-State Structural Conformation

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can unambiguously confirm the molecular connectivity, bond lengths, bond angles, and torsional angles of this compound, provided a suitable single crystal can be grown.

The application of X-ray crystallography has been successful in resolving the structures of other complex sulfur-containing aromatic compounds, such as allylsulfanyl-N¹-alkyl-N⁴-phenyl-1,4-phenylenediamines, providing a precedent for its use with the target molecule. nih.gov A crystallographic study would reveal the exact conformation of the flexible n-butyl and allyl side chains relative to the planar benzene ring. It is important to note that analyzing dynamic species or flexible groups within a crystal lattice can be challenging. nih.gov The side chains of this compound may exhibit conformational disorder, where they occupy multiple positions within the crystal structure, requiring more complex models for accurate refinement. nih.gov Despite these potential challenges, X-ray crystallography offers unparalleled detail regarding the molecule's solid-state architecture.

Computational Chemistry and Theoretical Studies on 1 Allylsulfanyl 4 N Butylbenzene

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of molecular electronic structures. For 1-allylsulfanyl-4-n-butylbenzene, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and physical properties.

Theoretical studies on related aromatic compounds have demonstrated that the nature of substituents on a benzene (B151609) ring significantly influences the electronic environment. In the case of this compound, the para-substituted n-butyl group, being an electron-donating group, is expected to increase the electron density of the aromatic ring through inductive and hyperconjugative effects. This enrichment of the electron system can affect the molecule's reactivity in electrophilic aromatic substitution reactions. nih.govjeeadv.ac.in DFT calculations on similar para-substituted systems have shown that electron-donating groups lead to a polarization of the cation, which can be correlated with physical properties like melting points in related ionic liquids. nih.govresearchgate.net

Conformational Analysis of Allyl Aryl Sulfides

The three-dimensional shape of a molecule, or its conformation, is critical to its function and interactions. For a flexible molecule like this compound, multiple conformations are possible due to rotation around its single bonds.

The rotation around the C-S bonds and within the n-butyl and allyl groups is not entirely free but is hindered by energy barriers. These rotational barriers arise from a combination of steric repulsion between bulky groups and electronic effects like hyperconjugation.

High-accuracy quantum chemical calculations on allyl systems have shown that the barrier to rotation around the C-C single bond in the allyl group is significant, with values around 14 kcal/mol for the allyl radical. researchgate.netnih.govacs.org This barrier is a consequence of the need to break the π-conjugation in the transition state. For the n-butyl group, multiple conformations are possible due to rotation around the C-C bonds, leading to different spatial arrangements of the alkyl chain. jeeadv.ac.in

Steric hindrance is a crucial factor in determining the preferred conformation. youtube.com The interaction between the allyl group, the sulfur atom, and the ortho-hydrogens of the benzene ring, as well as the interactions within the n-butyl chain, will dictate the lowest energy conformers. The bulkiness of the n-butyl group can influence the orientation of the allyl group and vice versa.

Rotational BarrierSystemCalculated Barrier Height (kcal/mol)
CH₂ RotationAllyl Cation33
CH₂ RotationAllyl Radical14
CH₂ RotationAllyl Anion21
CH₂ RotationBenzyl (B1604629) Cation45
CH₂ RotationBenzyl Radical11
CH₂ RotationBenzyl Anion24

Table 1: Comparison of calculated rotational barriers for allyl and benzyl systems. These values illustrate the energy required for rotation around the single bond adjacent to the π-system, highlighting the influence of electronic structure on conformational dynamics. Data sourced from high-accuracy quantum chemical calculations. nih.gov

Computational studies on allyl ethyl sulfide (B99878) (AES), a close analogue, have revealed a complex conformational landscape with multiple stable conformers within a small energy range. nih.gov These conformers differ in the orientation of the ethyl and allyl groups. It was found that interactions involving the lone pairs on the sulfur atom with the side chains play a significant role in determining the favored geometries. nih.gov Similarly, for this compound, the orientation of the allyl group relative to the phenyl ring and the conformation of the n-butyl chain will be governed by a delicate balance of steric and electronic interactions. The conformation of an aromatic disulfide linkage is typically described by two torsion angles: one involving the C–S–S–C atoms (around 90°) and the other relating the orientation of the S–S bond to the phenyl ring (either ~0° or ~90°). rsc.org While not a disulfide, this highlights the importance of the orientation of the sulfur linkage.

The n-butyl group itself can adopt various conformations, and its presence will sterically influence the preferred orientation of the allyl-sulfanyl group. The interplay of these factors leads to a complex potential energy surface with several local minima, each corresponding to a different conformer of the molecule.

Analysis of Charge and Spin Density Distributions

The distribution of electrical charge and, in the case of radical species, spin density, are fundamental electronic properties that can be elucidated through computational analysis.

For this compound in its ground state, charge density analysis can reveal the polarization of bonds and the partial charges on each atom. exlibrisgroup.comnih.gov This information is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. The electron-donating n-butyl group is expected to increase the negative charge on the aromatic ring, while the electronegative sulfur atom will influence the charge distribution in its vicinity.

In a hypothetical radical cation of this compound, where an electron has been removed, the resulting unpaired electron will not be localized on a single atom but will be distributed throughout the molecule. This distribution is known as the spin density. nih.gov Computational studies on sulfur-containing organic radicals have shown that the spin density is often delocalized over the sulfur atom and the adjacent π-system. researchgate.netrsc.orgresearchgate.netnih.gov The distribution of spin density is a key factor in determining the stability and reactivity of radical species. The analysis of spin density can be performed using various computational methods, and it provides a detailed picture of the electronic structure of open-shell systems.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical models.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. aalto.fiias.ac.inrsc.org Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various stretching and bending modes of the chemical bonds within the molecule. By comparing the calculated spectrum with an experimental one, each absorption band can be assigned to a specific vibrational mode.

Chemical Transformations and Reactivity of 1 Allylsulfanyl 4 N Butylbenzene

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in 1-Allylsulfanyl-4-n-butylbenzene is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The selective synthesis of these higher oxidation state compounds is a crucial transformation, as sulfoxides and sulfones are important intermediates and final products in various chemical and pharmaceutical applications.

Selective Synthesis of Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. researchgate.net For allylic sulfides like this compound, chemoselectivity is a key consideration to avoid unwanted reactions at the double bond. organic-chemistry.org A variety of oxidizing agents and catalytic systems have been developed to achieve high selectivity and yields.

Common oxidants for the conversion of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), peracids such as meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. researchgate.net The further oxidation of the sulfoxide to the sulfone can be achieved by using a stronger oxidizing agent or harsher reaction conditions. organic-chemistry.org For instance, the use of excess m-CPBA or potassium permanganate (B83412) can facilitate the complete oxidation to the sulfone.

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.orgorganic-chemistry.org For example, using one equivalent of the oxidizing agent typically favors the formation of the sulfoxide, while two or more equivalents lead to the sulfone.

Table 1: Reagents for the Oxidation of Sulfides

ProductReagent(s)Catalyst (if any)Notes
Sulfoxide Hydrogen Peroxide (H₂O₂)Tantalum carbideHigh yields and catalyst can be reused. organic-chemistry.orgorganic-chemistry.org
Periodic Acid (H₅IO₆)Ferric Chloride (FeCl₃)Fast and simple procedure with excellent yields. organic-chemistry.org
Urea-Hydrogen PeroxideDiphenyl DiselenideHighly selective catalytic oxidation. organic-chemistry.org
Sodium Hypochlorite (NaOCl)NoneEnvironmentally benign, catalyst-free method. organic-chemistry.org
Sulfone Hydrogen Peroxide (H₂O₂)Niobium carbideEfficiently affords the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org
Urea-Hydrogen PeroxidePhthalic Anhydride (B1165640)Metal-free, environmentally benign oxidation. organic-chemistry.org
m-Chloroperbenzoic Acid (m-CPBA)NoneOften used for complete oxidation to the sulfone. researchgate.net
Potassium Permanganate (KMnO₄)NoneStrong oxidizing agent for conversion to sulfones.

Methodologies for Controlled Oxidation States

Achieving a controlled oxidation state at the sulfur atom is crucial for synthetic utility. Several methodologies have been developed to selectively produce either the sulfoxide or the sulfone.

One effective approach involves the use of solid-supported catalysts, which can offer enhanced selectivity and easier product purification. For instance, a trirutile-type solid oxide catalyst, LiNbMoO₆, has been shown to catalyze the chemoselective sulfur oxidation of allylic sulfides using hydrogen peroxide. organic-chemistry.org By carefully controlling the stoichiometry of H₂O₂, selective oxidation to either the corresponding sulfoxides or sulfones can be achieved without epoxidation of the double bond. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

Another strategy employs catalyst systems that can be tuned to favor a specific oxidation state. For example, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by tantalum carbide provides the corresponding sulfoxides in high yields, whereas niobium carbide as a catalyst efficiently affords the corresponding sulfones. organic-chemistry.orgorganic-chemistry.org Both catalysts are recoverable and reusable.

Catalytic asymmetric oxidation has also been explored to produce chiral sulfoxides, which are valuable building blocks in asymmetric synthesis. nih.gov This is often achieved using chiral transition metal complexes or organocatalysts.

Allylic Rearrangements

The allyl group in this compound allows for participation in various rearrangement reactions, most notably sigmatropic rearrangements. These reactions involve a concerted reorganization of electrons and can lead to the formation of new carbon-carbon or carbon-sulfur bonds with high stereocontrol.

Exploration of Sigmatropic Rearrangements in Allyl Sulfides

Allyl aryl sulfides are known to undergo researchgate.netresearchgate.net-sigmatropic rearrangements, also known as the thio-Claisen rearrangement. acs.org This pericyclic reaction involves the migration of the aryl group from the sulfur to the γ-carbon of the allyl group, leading to the formation of an ortho-substituted thiophenol derivative. The reaction is typically thermally induced and proceeds through a cyclic transition state.

Another important sigmatropic rearrangement for allyl sulfides is the researchgate.netnih.gov-sigmatropic rearrangement. researchgate.netwikipedia.orglibretexts.org This rearrangement is characteristic of allylic sulfonium (B1226848) ylides, which can be generated in situ from the corresponding sulfide. The reaction proceeds through a five-membered ring transition state and results in the formation of a rearranged sulfide. wikipedia.org The Mislow-Evans rearrangement is a well-known example where an allylic sulfoxide rearranges to a sulfenate ester, which can then be cleaved to an allylic alcohol. researchgate.netwikipedia.org

Asymmetric Catalytic Rearrangements in Related Systems

The development of asymmetric catalytic versions of sigmatropic rearrangements has significantly enhanced their synthetic utility, allowing for the enantioselective synthesis of complex molecules. cmu.edu In the context of allyl sulfides, asymmetric copper-catalyzed researchgate.netnih.gov-sigmatropic rearrangements have been investigated. cmu.edu These reactions often involve the in situ formation of a sulfur ylide from the allyl sulfide and a diazo compound in the presence of a chiral copper catalyst. The chirality of the catalyst directs the stereochemical outcome of the rearrangement.

While specific examples for this compound are not detailed in the literature, the principles of these asymmetric catalytic rearrangements are applicable. The electronic and steric properties of the 4-n-butylphenyl group would influence the reactivity and selectivity of such transformations. Asymmetric Claisen rearrangements have also been developed, often proceeding through the catalytic asymmetric synthesis of a di(allyl) ether intermediate. nih.govorganic-chemistry.org

Reactions Involving the Allyl Group

The double bond of the allyl group in this compound is a site of rich reactivity, allowing for a variety of addition and transformation reactions. These reactions provide a means to further functionalize the molecule.

The electrophilic addition to the double bond is a common transformation. For example, the reaction with halogens (e.g., Br₂) would lead to the corresponding dihalo-adduct. Hydrohalogenation with reagents like HBr would also proceed, typically following Markovnikov's rule.

The allyl group can also participate in various metal-catalyzed cross-coupling reactions. For instance, Heck or Suzuki couplings could potentially be employed to form new carbon-carbon bonds at the allylic position, although this would likely require prior functionalization of the allyl group.

Furthermore, the allyl group can undergo isomerization to the corresponding propenyl group under basic conditions or in the presence of a suitable transition metal catalyst. This isomerization can be a key step in multi-step synthetic sequences.

The oxidation of the allyl group can also be achieved. Depending on the reaction conditions, this can lead to the formation of an epoxide, a diol, or cleavage of the double bond to yield an aldehyde or carboxylic acid. For example, epoxidation can be carried out using peracids, while dihydroxylation can be achieved with osmium tetroxide.

Thiol-Ene Click Chemistry and Related Transformations

The thiol-ene reaction has gained prominence as a "click chemistry" process, characterized by its high efficiency, mild reaction conditions, simple execution with no side products, and rapid progression to high yields. nih.gov These reactions are often initiated by light (photoinitiated) and proceed via a radical-mediated mechanism. nih.gov The terminal alkene in this compound is an ideal substrate for such transformations, allowing for the covalent attachment of various thiol-containing molecules.

The process involves the addition of a thiol (R-SH) across the double bond of the allyl group. The reaction is typically initiated by a radical initiator, which abstracts the hydrogen atom from the thiol to generate a thiyl radical (RS•). This radical then adds to the alkene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product. This reaction is highly efficient for the anti-Markovnikov addition of the thiol to the alkene. thieme-connect.de

Research Findings: The versatility of the thiol-ene reaction allows for the functionalization of this compound with a wide array of molecules, including those with bioactive properties, polymers, or surface-active agents. The reaction's tolerance for various functional groups makes it a powerful tool for materials science and biofunctionalization. nih.govthieme-connect.de For instance, reacting this compound with functionalized thiols can introduce new properties to the molecule, as illustrated in the following representative table.

Table 1: Representative Thiol-Ene Reactions with this compound This table presents hypothetical but scientifically plausible examples based on established principles of thiol-ene chemistry.

Reactant ThiolProductTypical ConditionsPotential Application
1-Thioglycerol1-(3-(2,3-dihydroxypropyl)sulfanyl)propylsulfanyl)-4-n-butylbenzenePhotoinitiator (e.g., DMPA), UV light (365 nm), Room Temp.Introduction of hydrophilic groups
3-Mercaptopropionic acid3-((3-(4-n-butylphenyl)sulfanyl)propyl)sulfanyl)propanoic acidAIBN, Thermal initiation (60-80°C)Carboxylic acid functionalization for further conjugation
Allyl mercaptan1-Allylsulfanyl-3-((4-n-butylphenyl)sulfanyl)propanePhotoinitiator (e.g., DMPA), UV light (365 nm), Room Temp.Cross-linking applications in polymer chemistry

Electrophilic and Radical Addition Reactions to the Alkene Moiety

Beyond thiol-ene reactions, the alkene moiety of this compound is susceptible to both electrophilic and radical additions. The regiochemical outcome of these reactions (Markovnikov vs. anti-Markovnikov addition) is determined by the reaction conditions and the mechanism.

Electrophilic Addition: In the presence of an electrophile like a hydrogen halide (e.g., HBr), the reaction proceeds through a carbocation intermediate. The stability of this intermediate dictates the product. The addition of the electrophile (H+) to the terminal carbon of the allyl group results in a more stable secondary carbocation adjacent to the sulfur atom, which can be stabilized by the sulfur's lone pairs. This leads to the Markovnikov product.

Radical Addition: When the addition of HBr is carried out in the presence of radical initiators (like peroxides), the mechanism switches to a radical pathway. The reaction is initiated by the addition of a bromine radical (Br•) to the alkene. The addition occurs at the terminal carbon to form the more stable secondary carbon radical, leading to the anti-Markovnikov product.

Research Findings: The dual reactivity of the alkene allows for controlled functionalization of the allyl side chain. By choosing the appropriate reaction conditions, chemists can selectively synthesize either the Markovnikov or anti-Markovnikov addition product, thereby creating different isomers with potentially distinct physical and chemical properties.

Table 2: Regioselectivity in Addition Reactions to the Alkene of this compound This table presents predicted outcomes based on established principles of electrophilic and radical addition reactions.

ReagentConditionsMechanismMajor ProductRegioselectivity
HBrDark, no peroxidesElectrophilic1-(2-Bromopropylsulfanyl)-4-n-butylbenzeneMarkovnikov
HBrLight or Peroxides (ROOR)Radical1-(3-Bromopropylsulfanyl)-4-n-butylbenzeneAnti-Markovnikov
H₂OAcid catalyst (e.g., H₂SO₄)Electrophilic1-((4-n-Butylphenyl)sulfanyl)propan-2-olMarkovnikov

Functionalization of the Benzene (B151609) Ring

The substituted benzene ring in this compound is an active site for electrophilic aromatic substitution (EAS) reactions. The existing substituents—the n-butyl group and the allylsulfanyl group—profoundly influence the reactivity of the ring and the position of the incoming electrophile. unizin.org

Investigation of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution is a fundamental reaction class for modifying aromatic compounds. uomustansiriyah.edu.iq It involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The benzene ring in this compound is considered activated towards these reactions due to the electron-donating nature of its substituents. libretexts.org

Nitration: Introduces a nitro group (-NO₂) onto the ring using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Introduces a halogen (e.g., -Br or -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. uomustansiriyah.edu.iq

Sulfonation: Introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid. lkouniv.ac.in

Friedel-Crafts Acylation: Introduces an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst, a reaction that typically avoids the polysubstitution and rearrangement issues seen in Friedel-Crafts alkylation. lkouniv.ac.in

Understanding Substituent Effects on Reactivity and Positional Selectivity

The outcome of EAS reactions is governed by the electronic properties of the substituents already present on the ring. fiveable.me Substituents are classified as either activating or deactivating, and as directors to the ortho, para, or meta positions. unizin.orglibretexts.org

n-Butyl Group (-CH₂CH₂CH₂CH₃): As an alkyl group, it is an activating group . It donates electron density to the ring through an inductive effect. libretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho-, para-director . libretexts.org

Allylsulfanyl Group (-S-CH₂CH=CH₂): The sulfur atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the lone pairs of electrons on the sulfur atom can be donated to the benzene ring through resonance. This resonance effect is generally dominant, making the allylsulfanyl group an activating group and an ortho-, para-director . fiveable.me

Combined Directing Effects: In this compound, the two substituents are para to each other. Both are ortho-, para-directing groups. This leads to a strong and directed activation of the ring. The positions available for substitution are C2, C3, C5, and C6 (assuming the allylsulfanyl group is at C1 and the n-butyl group at C4).

The n-butyl group directs incoming electrophiles to its ortho positions (C3 and C5).

The allylsulfanyl group directs incoming electrophiles to its ortho positions (C2 and C6).

Therefore, substitution is expected to occur exclusively at the positions ortho to the existing substituents (positions 2, 3, 5, and 6). The electronic activation from both groups reinforces substitution at these positions. Steric hindrance may play a role; the bulkiness of the substituents and the incoming electrophile could influence the ratio of the resulting isomeric products. However, given that all four available positions are ortho to one group and meta to the other, the electronic directing effects are the primary determinant. The positions at C2, C3, C5, and C6 are electronically activated and are the expected sites of substitution.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table presents predicted outcomes based on the established principles of substituent effects in EAS.

ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺1-Allylsulfanyl-4-n-butyl-2-nitrobenzene and 2-Allylsulfanyl-5-n-butyl-1-nitrobenzene
BrominationBr₂, FeBr₃Br⁺1-Allylsulfanyl-2-bromo-4-n-butylbenzene and 2-Allylsulfanyl-1-bromo-5-n-butylbenzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺1-(2-Allylsulfanyl-5-n-butylphenyl)ethan-1-one and 1-(3-Allylsulfanyl-6-n-butylphenyl)ethan-1-one

Design and Synthesis of Advanced Derivatives and Analogues

Synthetic Pathways to Modified Allylsulfanyl Moieties

The synthesis of allyl aryl sulfides, including 1-Allylsulfanyl-4-n-butylbenzene, is fundamentally a carbon-sulfur bond-forming reaction. Transition metal catalysis has become a cornerstone for these transformations, offering high efficiency and functional group tolerance. nih.gov

A primary method involves the cross-coupling of a thiophenol with an allyl halide or acetate. Nano-sized indium oxide has been shown to be an effective catalyst for the reaction between arylthiols and allyl chloride in the presence of a base like sodium carbonate. researchgate.net Various transition metals, including palladium, nickel, and copper, are widely used to catalyze the arylation of thiols. nih.gov For instance, palladium complexes with specific phosphine (B1218219) ligands can facilitate the coupling of aryl halides with thiols with high turnover numbers. organic-chemistry.org

Another significant strategy is the hydrothiolation of dienes or allenes. Rhodium-catalyzed hydrothiolation of 1,3-dienes can produce either secondary or tertiary allylic sulfides, with the regioselectivity controlled by the choice of ligand. organic-chemistry.org Similarly, the γ-addition of aryl thiols to allenoates, catalyzed by a chiral phosphepine, provides a route to functionalized aryl alkyl sulfides. thieme-connect.de These methods allow for the construction of more complex and substituted allylic frameworks attached to the sulfur atom.

Modern techniques also offer metal-free conditions. For example, the reaction of benzylic alcohols with thiols can be catalyzed by 2,4,6-trichloro-1,3,5-triazine (TAPC) under solvent-free conditions to yield thioethers. organic-chemistry.org

Table 1: Catalytic Systems for the Synthesis of Allyl Sulfides

Catalyst System Reactants Reaction Type Notes Reference
Nano-In₂O₃ / Na₂CO₃ Arylthiol, Allyl chloride Nucleophilic Substitution In situ generation of bromo intermediate. researchgate.net
Pd(OAc)₂ / Ligand Aryl halide, Thiol Cross-Coupling High turnover numbers and functional group tolerance. organic-chemistry.org
Rh-catalyst / Ligand 1,3-Diene, Thiol Hydrothiolation Ligand choice dictates regioselectivity (allylic vs. cyclopropyl (B3062369) sulfide). organic-chemistry.org
(S)-Phosphepine Allenoate, Aryl thiol γ-Addition Enantioselective method for functionalized sulfides. thieme-connect.de
Sn(OTf)₂ Allyl alcohol, Thiol Substitution Mild and efficient synthesis at room temperature. organic-chemistry.org
Ni-catalyst Allyl acetate, Thiol Cross-Coupling Proceeds with retention of configuration. organic-chemistry.org

Synthesis of Variously Substituted Benzene (B151609) Ring Analogues

Creating analogues of this compound with different substituents on the aromatic ring requires a strategic approach to the synthesis of polysubstituted benzenes. pressbooks.pub The order of reactions is critical due to the directing effects of the substituents. pressbooks.pubyoutube.com

The synthesis of the precursor, 4-n-butylthiophenol, would typically start from benzene. A Friedel-Crafts acylation with butanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would introduce the butanoyl group. This is generally preferred over direct Friedel-Crafts alkylation to avoid polysubstitution and carbocation rearrangements. The resulting ketone is then reduced to the n-butyl group, for example, via a Clemmensen or Wolff-Kishner reduction. Following this, a sulfonation reaction (e.g., with SO₃/H₂SO₄) can introduce a sulfonic acid group, which can then be reduced to the corresponding thiophenol.

To generate a library of analogues, this sequence can be adapted. Other functional groups can be introduced onto the benzene ring at different stages of the synthesis, paying close attention to their ortho-, para-, or meta-directing effects. pressbooks.pubyoutube.com For instance, introducing a nitro group (a meta-director) before the Friedel-Crafts acylation would lead to a different substitution pattern than introducing it after. youtube.com

Once the desired substituted thiophenol is synthesized, it can be coupled with an allyl source using the methods described in the previous section to yield the final target molecule. A one-pot procedure has been developed for synthesizing amine-substituted aryl sulfides directly from nitroaryl halides through a metal-free C-S cross-coupling and subsequent in situ reduction of the nitro group. acs.org

Table 2: Synthetic Strategies for Substituted Thiophenol Precursors

Starting Material Reaction Sequence Target Substituent Key Considerations Reference
Benzene 1. Friedel-Crafts Acylation (CH₃CH₂CH₂COCl/AlCl₃) 2. Reduction (H₂/Pd) 3. Sulfonation (SO₃/H₂SO₄) 4. Reduction 4-n-Butyl Acylation avoids rearrangement. The n-butyl group is an ortho-, para-director. pressbooks.pubyoutube.com
Toluene 1. Nitration (HNO₃/H₂SO₄) 2. Bromination (Br₂/FeBr₃) 4-Bromo-2-nitrotoluene The methyl group is an ortho-, para-director, guiding the nitration. pressbooks.pub
Nitrobenzene 1. Chlorination (Cl₂/FeCl₃, 2 equiv.) 2. Reduction (e.g., Sn/HCl) 3. Diazotization (NaNO₂/H₂SO₄) 4. Conversion to thiol Dichloro-substituted aniline/thiol The nitro group is a meta-director. youtube.com

Strategies for Introducing and Controlling Chirality in Allyl Aryl Sulfides

The development of enantioselective methods for the synthesis of chiral allyl aryl sulfides is a significant area of organic synthesis, as chirality can be a crucial determinant of biological activity. Several strategies have been established to control the stereochemistry of these compounds.

One major approach involves the use of chiral catalysts in coupling reactions. Copper-catalyzed asymmetric propargylic substitution (APS) has been explored for creating chiral centers. researchgate.net More specifically, a remote enantioselective copper-catalyzed sulfonylation of yne-allylic esters with sodium sulfinates has been reported to produce chiral yne-allylic sulfones with high regio-, stereo-, and enantioselectivities. researchgate.net Chiral bifunctional selenide (B1212193) catalysts have also been successfully employed in the electrophilic azidothiolation and oxythiolation of N-allyl sulfonamides, yielding chiral vicinal azidosulfides and oxysulfides with high enantioselectivity. figshare.comresearchgate.netelsevierpure.com

Another strategy relies on the use of chiral ligands in combination with metal catalysts. The reaction of α-lithiated allyl aryl sulfides with ketones in the presence of chiral bis(oxazoline) ligands has been shown to produce α-addition products with varying degrees of enantioselectivity. nih.gov Similarly, chiral phosphepine ligands have been used in the catalytic asymmetric addition of aryl thiols to allenoates. thieme-connect.de Rhodium-catalyzed hydrothiolation of cyclopropenes using chiral bisphosphine ligands like Josiphos or DTBM-BINAP can lead to either chiral cyclopropyl sulfides or chiral allylic sulfides, respectively, with high enantioselectivity. organic-chemistry.org

These methods provide powerful tools for accessing enantioenriched allyl aryl sulfides, which are valuable building blocks in medicinal chemistry and materials science.

Table 3: Enantioselective Strategies for Chiral Allyl Aryl Sulfide (B99878) Synthesis

Strategy Catalyst/Ligand Substrates Product Type Enantioselectivity (ee) Reference
Asymmetric Sulfonylation Copper / Chiral Ligand Yne-allylic esters, Sodium sulfinates Chiral yne-allylic sulfones Good to excellent researchgate.net
Electrophilic Thiolation Chiral Bifunctional Selenide N-allyl sulfonamides, Thiolating agents Chiral vicinal azido/oxysulfides Up to 97% ee researchgate.net
α-Addition n-BuLi / Chiral bis(oxazoline) α-lithio allyl aryl sulfides, Ketones Chiral α-addition products Moderate to high nih.gov
γ-Addition Chiral Phosphepine Allenoates, Aryl thiols Chiral γ-functionalized sulfides 90.5:9.5 to 97.5:2.5 er thieme-connect.de
Hydrothiolation Rh-catalyst / Josiphos or DTBM-BINAP Cyclopropenes, Thiols Chiral cyclopropyl or allylic sulfides High ee organic-chemistry.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Allylsulfanyl-4-n-butylbenzene with high purity, and what are common impurities to monitor?

  • Methodology : Use nucleophilic substitution reactions between 4-n-butylbenzene thiol and allyl halides under inert atmospheres (e.g., nitrogen). Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients. Common impurities include unreacted thiols or disulfide byproducts, detectable via NMR (δ 1.0–1.5 ppm for butyl protons; δ 5.0–6.0 ppm for allyl groups) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Protocol : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the allyl sulfanyl group. Avoid exposure to moisture and light. Waste must be segregated, neutralized with 10% sodium bicarbonate, and disposed via certified hazardous waste facilities .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should be prioritized?

  • Analytical Workflow :

  • NMR : Confirm allyl group presence via 1H^1H-NMR (δ 5.1–5.9 ppm for vinyl protons; δ 3.3 ppm for –S–CH2_2–).
  • IR : Look for C–S stretch at 600–700 cm1^{-1} and C=C stretch at 1640 cm1^{-1}.
  • MS : Use EI-MS to detect molecular ion peaks at m/z 206 (M+^+) and fragment ions at m/z 91 (tropylium ion from butylbenzene) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental data for this compound’s conformational stability?

  • Method : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model rotational barriers of the allyl sulfanyl group. Compare computed 1H^1H-NMR chemical shifts with experimental data to validate conformers. Address contradictions in NOESY data (e.g., unexpected cross-peaks due to steric hindrance) by analyzing Boltzmann-weighted populations .

Q. What experimental strategies can differentiate between competing reaction mechanisms in the sulfanylation of 4-n-butylbenzene derivatives?

  • Design : Use kinetic isotope effects (KIE) by substituting deuterium at the thiol’s α-position. Monitor rate changes via stopped-flow UV-Vis. Alternatively, employ radical scavengers (e.g., TEMPO) to test for radical intermediates in metal-catalyzed pathways. Compare Hammett plots for electron-rich vs. electron-poor aryl substrates .

Q. How can researchers optimize HPLC conditions to separate this compound from structurally similar byproducts?

  • Chromatographic Optimization : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid. Adjust flow rate to 1.0 mL/min and monitor at 254 nm. Validate resolution using spiked samples of allyl disulfide and 4-n-butylbenzene thiol. Calculate plate counts (>2000) and tailing factors (<1.5) .

Data Contradiction and Validation

Q. When GC-MS and 13C^13C-NMR data conflict in quantifying allyl group substitution, what validation steps are critical?

  • Resolution : Cross-validate via heteronuclear single quantum coherence (HSQC) NMR to correlate 1H^1H and 13C^13C signals. Repeat GC-MS with a derivatizing agent (e.g., BSTFA) to enhance volatility. Perform elemental analysis (C, H, S) to confirm stoichiometry. Discrepancies may arise from MS fragmentation artifacts or NMR relaxation effects .

Safety and Compliance

Q. What institutional protocols are mandatory for handling sulfide-containing compounds like this compound in shared laboratory spaces?

  • Compliance : Use fume hoods for all syntheses. Require PPE (nitrile gloves, lab coats, goggles). Document waste logs with CAS numbers (if available) and submit SDS to institutional EH&S. Conduct quarterly air monitoring for volatile sulfur compounds (detection limit: 0.1 ppm) .

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